![molecular formula C12H13N3 B13644351 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under various conditions, including heating under reflux in solvents like pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophilic agents, leading to the opening of the dioxopyrimidine ring.
Reductive Dearomatization: Catalyzed by rhodium, leading to chiral derivatives.
Hydrogenation: Asymmetric hydrogenation using iridium catalysts.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophilic agents like malonic acid derivatives.
Reductive Dearomatization: Rhodium catalysts under controlled conditions.
Hydrogenation: Iridium catalysts in the presence of hydrogen gas.
Major Products
Nucleophilic Addition: Asymmetrical pyrazolyl derivatives of malonic acid.
Reductive Dearomatization: Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines.
Hydrogenation: Chiral derivatives with high enantioselectivity.
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: Similar in structure but with different substituents and biological activities.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: Another class of compounds with a similar core structure but different functional groups.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-12-13-7-4-8-15(12)14-11/h1-3,5-6,9,13H,4,7-8H2 |
InChI Key |
KZEWGULAHMEOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



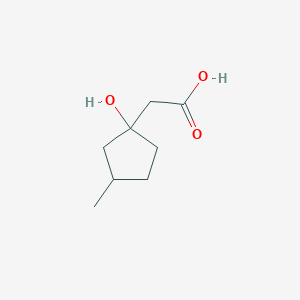
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
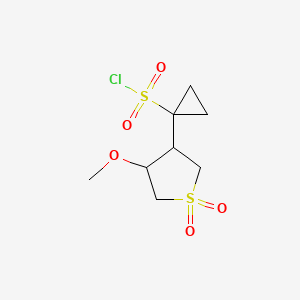
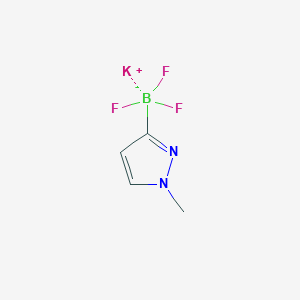
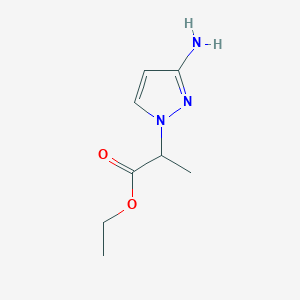
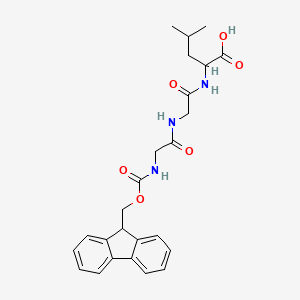

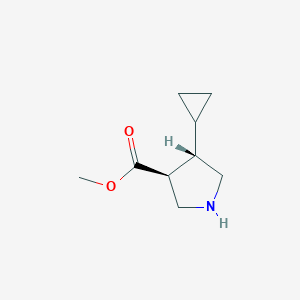
![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)

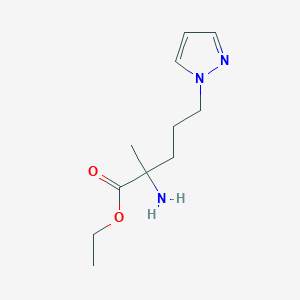
![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
